2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-(3-methylpiperidin-3-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-9-13-7-4-10(14-9)11(2)5-3-6-12-8-11;;/h4,7,12H,3,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYYNTVCJSLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CCCNC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with a 3-methylpiperidin-3-yl moiety under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation and purification of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity. The use of catalysts and optimized reaction conditions helps in reducing by-products and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate (KMnO₄).
- Reduction: Employing lithium aluminum hydride (LiAlH₄).
- Substitution Reactions: Conducted with alkyl halides.
These reactions enable researchers to explore different derivatives and their properties, contributing to the understanding of reaction mechanisms.
Biology
The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its ability to modulate biological pathways makes it valuable in:
- Enzyme Inhibition Studies: Understanding how the compound affects enzyme function.
- Protein Interaction Analysis: Investigating how it interacts with various proteins, which can lead to insights into cellular processes.
Medicine
In medical research, this compound shows potential therapeutic applications, particularly in drug development targeting various diseases. Some notable areas include:
- Anticancer Research: Preliminary studies suggest it may inhibit specific cancer cell lines.
- Neurological Disorders: Investigations are ongoing into its effects on neurotransmitter systems.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways.
Case Study 2: Neuropharmacology
Research exploring the compound's interaction with neurotransmitter receptors indicated that it may enhance dopaminergic signaling, suggesting potential benefits in treating conditions like Parkinson's disease.
Mechanism of Action
The mechanism by which 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Substituent Effects: The 3-methyl group on the piperidine ring in the target compound increases steric bulk and lipophilicity compared to the unsubstituted piperidine in . This may enhance membrane permeability but reduce aqueous solubility .
Ring System Differences :
- Piperidine vs. Piperazine : Piperazine () contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to piperidine ( and target compound). This could influence binding affinity in biological targets .
Molecular Weight and Solubility :
Functional and Application Differences
Biological Activity
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3-methylpiperidine group, which influences its interaction with biological targets. The dihydrochloride form enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The interactions are believed to influence various signaling pathways critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It can interact with receptors, potentially altering cellular responses and influencing disease processes.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest it may possess significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications to the piperidine moiety can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity | Reference |
|---|---|---|
| N-methyl group | Increased lipophilicity | |
| Substitution at C4 | Enhanced enzyme inhibition | |
| Alteration of piperidine ring | Improved receptor binding affinity |
Case Studies
- Cancer Cell Line Studies : In a study involving various cancer cell lines, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range, suggesting effective antitumor potential .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Pharmacokinetic Studies : Initial pharmacokinetic evaluations showed favorable absorption and distribution characteristics in animal models, supporting its potential as an orally bioavailable therapeutic agent .
Q & A
Q. What are the recommended synthesis protocols for 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions in aprotic solvents like dichloromethane. Key steps include:
- Reaction setup : Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation.
- Purification : Employ recrystallization or column chromatography to isolate the dihydrochloride salt.
- Safety : Follow strict protocols (e.g., fume hoods, gloves, goggles) to avoid inhalation or skin contact .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, lab coats), avoid sparks/open flames, and ensure proper ventilation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight, light-resistant containers at 2–8°C, separated from oxidizing agents or moisture .
Q. Which analytical techniques are effective for characterizing purity and structure?
- Structural confirmation : Use H/C NMR to identify proton and carbon environments.
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity.
- Molecular weight verification : High-resolution mass spectrometry (HRMS) or elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. What strategies optimize reaction yields for piperidine-pyrimidine derivatives?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) and apply response surface methodology to identify optimal conditions.
- Statistical tools : Use ANOVA to assess parameter significance, reducing experimental iterations by 40–60% compared to trial-and-error approaches .
Q. How can computational chemistry enhance experimental design for this compound?
- Reaction pathway prediction : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to prioritize viable routes.
- Machine learning integration : Train algorithms on existing reaction data to predict optimal solvent systems or catalysts, accelerating discovery cycles.
- Feedback loops : Combine computational predictions with experimental validation, as demonstrated by ICReDD’s hybrid approach .
Q. What methodologies resolve contradictory spectroscopic data?
- Orthogonal validation : Cross-check NMR results with IR spectroscopy (functional groups) and X-ray crystallography (solid-state structure).
- Statistical analysis : Apply principal component analysis (PCA) to detect outliers in datasets.
- Sample preparation : Ensure uniform solvent systems and concentrations to minimize artifacts (e.g., aggregation in NMR) .
Q. How are stability profiles assessed under varying experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and acidic/alkaline conditions.
- Analytical monitoring : Track decomposition via HPLC-MS to identify degradation products and establish shelf-life recommendations .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
